molecular formula C8H6BF3O3 B1446547 4-Formyl-2-(trifluoromethyl)phenylboronic acid CAS No. 1777807-55-2

4-Formyl-2-(trifluoromethyl)phenylboronic acid

Cat. No. B1446547
M. Wt: 217.94 g/mol
InChI Key: QIYYXFOYNKDPEB-UHFFFAOYSA-N
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Description

“4-Formyl-2-(trifluoromethyl)phenylboronic acid” is a type of boronic acid that has been used in the synthesis of biologically active molecules . It has been involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Synthesis Analysis

The synthesis of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” involves several steps. It has been used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and other types of reactions .


Molecular Structure Analysis

The molecular formula of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” is C8H6BF3O3 . The InChI code is 1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H .


Chemical Reactions Analysis

This compound can be used as a reactant in various reactions. For instance, it has been used in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” include a molecular weight of 217.94 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

    General Properties and Uses

    • “4-Formyl-2-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound . These compounds are known for their unique and useful properties and have been the object of interest in the field of chemistry .
    • This compound is used primarily as a receptor for important bioanalytes, as well as biologically active substances .
    • The presence of substituents containing fluorine atoms increases the acidity of boronic compounds, which is crucial for their interactions with analytes or certain pathogen’s enzymes .

    Synthesis of Derivatives

    • “2-(Trifluoromethyl)phenylboronic acid” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
    • It can also be used to synthesize “4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine”, a potential antagonist of corticotropin-releasing hormone .

    Structural Properties

    • The recently synthesized “4-trifluoromethyl-2-formyl-phenylboronic acid” has a syn-anti conformation .
    • Interestingly, the B(OH)2 group is twisted by approximately 100° with respect to the phenyl ring .

    Site-selective Suzuki-Miyaura Cross-Coupling Reactions

    • This compound can be used in site-selective Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide or triflate .

    Palladium-Catalyzed Direct Arylation Reactions

    • It can also be used in palladium-catalyzed direct arylation reactions . This is a process where a carbon-hydrogen bond is replaced by a carbon-carbon bond in the presence of a palladium catalyst .

    Synthesis of Thiazole Derivatives

    • “4-Formyl-2-(trifluoromethyl)phenylboronic acid” can be used to prepare thiazole derivatives for printable electronics . Thiazole is a heterocyclic compound that has been used in the synthesis of various organic compounds, including some used in the production of dyes, pharmaceuticals, and pesticides .

    Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

    • This compound can be used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This is a type of palladium-catalyzed reaction that involves the formation of a carbon-carbon bond and an intramolecular C-H amidation .

    Ruthenium catalyzed direct arylation

    • It can also be used in ruthenium catalyzed direct arylation . This is a process where a carbon-hydrogen bond is replaced by a carbon-carbon bond in the presence of a ruthenium catalyst .

    Ligand-free copper-catalyzed coupling reactions

    • “4-Formyl-2-(trifluoromethyl)phenylboronic acid” can be used in ligand-free copper-catalyzed coupling reactions . This is a type of reaction that involves the formation of a carbon-carbon bond in the presence of a copper catalyst .

    Amination and conjugate addition reactions

    • It can also be used in amination and conjugate addition reactions . Amination involves the introduction of an amino group into a molecule, while conjugate addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .

    Regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions

    • “4-Formyl-2-(trifluoromethyl)phenylboronic acid” can be used in regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions . These are types of palladium-catalyzed reactions that involve the formation of carbon-carbon bonds .

    Rhodium-catalyzed asymmetric 1,4-addition reactions

    • It can also be used in rhodium-catalyzed asymmetric 1,4-addition reactions . This is a type of reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a rhodium catalyst .

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” could involve its use in further chemical reactions. For instance, it has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Relevant Papers There are several relevant papers on “4-Formyl-2-(trifluoromethyl)phenylboronic acid”. For instance, one paper discusses the synthesis, properties, and antimicrobial activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Another paper discusses the selection of boron reagents for Suzuki–Miyaura coupling .

properties

IUPAC Name

[4-formyl-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYYXFOYNKDPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-(trifluoromethyl)phenylboronic acid

CAS RN

1777807-55-2
Record name 4-Formyl-2-(trifluoromethyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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